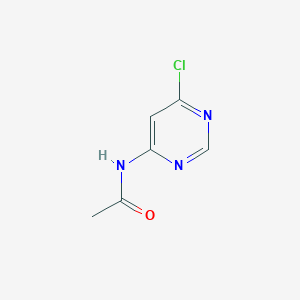

N-(6-chloropyrimidin-4-yl)acetamide

Description

Contextualization within Pyrimidine (B1678525) Chemical Biology and Medicinal Chemistry

The pyrimidine ring is a fundamental component of various biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids. nih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in bioactive compounds. benthamdirect.commdpi.com

The versatility of the pyrimidine core allows for structural modifications at multiple positions, enabling the synthesis of diverse derivatives with a wide array of biological activities. mdpi.com Researchers have extensively explored pyrimidine derivatives for their potential as therapeutic agents, leading to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, among others. nih.gov The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, such as the phenyl group, further enhances its utility in drug design by allowing for the fine-tuning of medicinal chemistry properties. mdpi.com

Significance of N-Acyl Pyrimidine Derivatives as Research Scaffolds

The introduction of an N-acyl group to a pyrimidine ring, as seen in N-(6-chloropyrimidin-4-yl)acetamide, creates a specific subclass of derivatives with distinct chemical characteristics. The acetamido group (a type of N-acyl group) can influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, all of which are critical factors in its interaction with biological targets.

N-acyl pyrimidine derivatives are valuable as research scaffolds for several reasons. They can serve as key intermediates in the synthesis of more complex molecules. For instance, the chloro-substituent on the pyrimidine ring of this compound can be a reactive site for nucleophilic substitution reactions, allowing for the attachment of various functional groups to further elaborate the molecular structure. This modular approach is a cornerstone of modern medicinal chemistry, facilitating the systematic exploration of structure-activity relationships (SAR). The investigation of such derivatives helps researchers understand how different substituents on the pyrimidine core influence biological activity, guiding the design of more potent and selective compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloropyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHWCLWPKKPZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 6 Chloropyrimidin 4 Yl Acetamide

Established Synthetic Routes for N-(6-chloropyrimidin-4-yl)acetamide and Analogues

The construction of this compound and its analogues relies on a set of fundamental organic reactions that allow for the introduction and modification of functional groups on the pyrimidine (B1678525) ring.

Amidation and Acylation Reactions

Amidation and acylation reactions are cornerstone methods for the synthesis of this compound. These reactions typically involve the treatment of an amino-substituted pyrimidine with an acylating agent.

A common starting material for this approach is 4-amino-6-chloropyrimidine (B18116). sigmaaldrich.comnih.gov The amino group of this precursor can be acylated using various reagents, such as acetyl chloride or acetic anhydride (B1165640), to introduce the acetamide (B32628) functionality. The reaction of 5-amino-4,6-dimethoxypyrimidine with chloroacetyl chloride in dry dichloromethane (B109758) is a documented example of N-acylation on a pyrimidine ring. prepchem.com Similarly, the acylation of 2-amino-4-hydroxypyrimidines has been studied, indicating that the formation of O-acyl and N-acyl derivatives is influenced by the steric properties of both the pyrimidine substituent and the acylating agent. rsc.org Enzymatic acylation has also been explored for the regioselective acylation of amino groups in pyrimidine nucleoside derivatives. nih.gov

Table 1: Examples of Amidation and Acylation Reactions for Pyrimidine Derivatives

| Starting Material | Acylating Agent | Product | Reference |

| 5-amino-4,6-dimethoxypyrimidine | Chloroacetyl chloride | N-(4,6-dimethoxypyrimidin-5-yl)chloroacetamide | prepchem.com |

| 2-Amino-4-hydroxypyrimidines | Pivaloyl chloride, Aroyl halides | O-acyl and N-acyl derivatives | rsc.org |

| Pyrimidine 3',5'-diaminonucleoside derivatives | - | Regioselectively acylated products | nih.gov |

Nucleophilic Aromatic Substitution on Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing the pyrimidine ring, particularly for introducing amino groups. In the context of this compound synthesis, this strategy would typically involve the reaction of a di- or tri-chloropyrimidine with an amine nucleophile.

The reactivity of different positions on the pyrimidine ring towards nucleophilic attack generally follows the order C4/C6 > C2 > C5. arkat-usa.org This selectivity is attributed to the electronic effects of the ring nitrogen atoms, which stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comyoutube.com For instance, the reaction of 2,4-dichloropyrimidine (B19661) derivatives with amines often leads to preferential substitution at the C4 position. mdpi.com This inherent regioselectivity is crucial for the synthesis of specifically substituted pyrimidines. mdpi.com The reaction conditions, such as the solvent, can significantly impact the efficiency of SNAr reactions. For example, using polyethylene (B3416737) glycol (PEG-400) as a solvent has been shown to be an efficient and environmentally friendly method for the nucleophilic aromatic substitution on nitrogen-containing fused heterocycles. nih.gov

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Chloropyrimidines

| Pyrimidine Derivative | Nucleophile | Major Substitution Position | Reference |

| 2,4-Dichloropyrimidines | Amines | C4 | mdpi.commdpi.com |

| 2,4,6-Trichloropyrimidine (B138864) | 3-Aminopyrrole | C4/C6 | arkat-usa.org |

| 2,4-Dichloro-3-nitropyrimidine | 3-Aminopyrrole | C2 and C4 | arkat-usa.org |

Coupling Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and are widely used in the synthesis of substituted pyrimidines. core.ac.uknih.gov These reactions offer a high degree of control over the regioselectivity of the substitution.

For instance, the Suzuki-Miyaura coupling of 6-aryl-2,4-dichloropyrimidine with various amines can be directed to the C4 position with high selectivity using a palladium catalyst. acs.org The choice of ligand is critical in controlling the outcome of these reactions. acs.orgacs.org For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote the cross-coupling at the C4 position of 2,4-dichloropyridines, a related heterocyclic system. nih.gov Hiyama cross-coupling reactions of pyrimidin-2-yl tosylates with organosilanes have also been developed, expanding the toolbox for C-C bond formation on the pyrimidine ring. researchgate.net

Optimization of Synthetic Reaction Conditions

To maximize the yield and selectivity of the synthesis of this compound, careful optimization of the reaction conditions is essential. This includes the selection of appropriate catalyst systems, ligands, and solvents.

Catalyst Systems and Ligand Effects

The choice of catalyst and ligand is paramount in palladium-catalyzed cross-coupling reactions for pyrimidine synthesis. acs.orgacs.orgnih.gov The electronic and steric properties of the ligand can significantly influence the catalytic activity and regioselectivity of the reaction. acs.orgnih.gov

For example, in the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine, a palladium complex of 2,4,6-trichloropyrimidine was found to be a highly effective catalyst. acs.org N-heterocyclic carbene (NHC) ligands are also widely used in palladium catalysis, and their structure can be tailored to achieve specific outcomes. acs.org For instance, pyrimidine-functionalized NHC-palladium complexes have shown good catalytic activity in Heck coupling reactions. rsc.org The basicity of pyridine-based ligands has been correlated with the catalytic efficiency in certain palladium-catalyzed reactions. acs.orgnih.gov

Table 3: Influence of Catalyst Systems and Ligands on Pyrimidine Synthesis

| Reaction Type | Catalyst/Ligand System | Observation | Reference |

| Amination of 6-aryl-2,4-dichloropyrimidine | Pd complex of 2,4,6-trichloropyrimidine | Highly effective for C4-amination | acs.org |

| Suzuki-Miyaura Coupling | Pd(II) acetate (B1210297) / SPhos | High conversion with low catalyst loading | mdpi.com |

| Heck Coupling | Pyrimidine-functionalized NHC-Pd complexes | Good catalytic activity | rsc.org |

| General Cross-Coupling | Pd(II) complexes with pyridine (B92270) ligands | Catalytic efficiency correlates with ligand basicity | acs.orgnih.gov |

Solvent Systems and Their Influence on Yield and Selectivity

The solvent system plays a crucial role in the outcome of synthetic reactions, affecting solubility, reaction rates, and in some cases, selectivity. acs.org In the context of pyrimidine synthesis, various solvents have been employed.

For acylation reactions, aprotic solvents like dichloromethane are commonly used. prepchem.com For nucleophilic aromatic substitution reactions, polar aprotic solvents are often preferred. The use of "green" solvents like polyethylene glycol (PEG-400) has been shown to be a sustainable and efficient alternative for SNAr reactions on nitrogen-containing heterocycles. nih.gov In palladium-catalyzed cross-coupling reactions, the choice of solvent can be critical. While many reactions are carried out in organic solvents, the development of water-soluble catalysts and ligands has enabled these reactions to be performed in aqueous media, which is environmentally advantageous. core.ac.uk

Temperature and Pressure Regimes

The synthesis of this compound is sensitive to specific temperature and pressure conditions to ensure optimal yield and purity. The reaction is typically conducted at atmospheric pressure, with precise temperature control being a critical factor.

The initial step of the synthesis, the acylation of 4-amino-6-chloropyrimidine, is often carried out at a reduced temperature, generally between 0 and 5 °C. This is to control the exothermic nature of the reaction and to minimize the formation of undesirable by-products. After the initial addition of the acylating agent, the reaction mixture is gradually allowed to warm to room temperature, where it is stirred for a period of several hours to ensure the completion of the reaction.

In some methodologies, a final heating step may be employed to drive the reaction to completion. This is typically done by refluxing the reaction mixture at a temperature determined by the boiling point of the solvent used. For instance, if acetic anhydride is used as both the acylating agent and the solvent, the reaction mixture may be heated to its reflux temperature of approximately 140°C.

Below is a data table summarizing the typical temperature and pressure regimes for the synthesis of this compound.

| Parameter | Value | Purpose |

| Pressure | Atmospheric | Standard laboratory conditions |

| Initial Temperature | 0-5 °C | To control the exothermic reaction and minimize by-products |

| Reaction Temperature | Room Temperature | To allow the reaction to proceed to completion |

| Final Temperature (Optional) | Reflux (Solvent Dependent) | To ensure complete conversion of reactants |

Scale-Up Considerations and Process Efficiency in Research Synthesis

The transition from a laboratory-scale synthesis to a larger, more industrially viable process presents a unique set of challenges. One of the primary considerations is the management of the reaction exotherm. The acylation reaction is highly exothermic, and on a larger scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction and the formation of impurities.

To address this, a number of strategies can be employed. The use of a jacketed reactor with a circulating cooling system is essential for maintaining a stable reaction temperature. Additionally, the slow, controlled addition of the acylating agent is crucial to prevent a rapid build-up of heat.

Another important consideration is the choice of solvent. While acetic anhydride can be used as both a reagent and a solvent on a small scale, its use on a larger scale is often avoided due to its corrosive nature and the difficulty in removing it from the final product. Alternative solvents, such as dichloromethane or ethyl acetate, may be used, but these can introduce their own challenges in terms of purification and environmental impact.

Advanced Purification Techniques in Compound Synthesis

Chromatographic Separations (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of this compound, ensuring the removal of unreacted starting materials, by-products, and other impurities.

Silica Gel Column Chromatography is a widely used method for the purification of this compound on a laboratory scale. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with silica gel. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane), is then passed through the column. The components of the mixture are separated based on their differential adsorption to the silica gel, with the desired product being collected in specific fractions.

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that offers higher resolution and faster separation times. It is particularly useful for the analysis of the purity of the final product and for the isolation of small quantities of highly pure material. researchgate.net A reverse-phase HPLC method is typically employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com The addition of a small amount of an acid, such as trifluoroacetic acid or formic acid, to the mobile phase can improve the peak shape and resolution.

Recrystallization and Other Isolation Methods

Recrystallization is a simple yet effective technique for the purification of solid compounds. The crude this compound is dissolved in a hot solvent in which it is sparingly soluble at room temperature. researchgate.net As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the mother liquor. The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of this compound include ethanol, isopropanol, and ethyl acetate.

In addition to recrystallization, other isolation methods can be used to obtain the pure product. These include:

Precipitation: The compound can be precipitated from a solution by adding a non-solvent, a liquid in which the compound is insoluble.

Washing: The crude product can be washed with a solvent in which the impurities are soluble but the desired product is not.

Drying: After isolation, the purified product is thoroughly dried to remove any residual solvent. This can be done in a vacuum oven or by air drying.

Structural Elucidation and Spectroscopic Characterization of N 6 Chloropyrimidin 4 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of N-(6-chloropyrimidin-4-yl)acetamide is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyrimidine (B1678525) ring will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The proton on the carbon adjacent to the chlorine atom (C-6) and the proton at C-2 would likely be the most downfield. The proton at C-5 would also be in this region. The N-H proton of the acetamide (B32628) group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the acetamide group will appear as a sharp singlet in the upfield region, usually around δ 2.0-2.5 ppm. chemicalbook.comspectrabase.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-2 | 8.5 - 9.0 | Singlet |

| Pyrimidine H-5 | 7.0 - 7.5 | Singlet |

| NH (amide) | 9.0 - 11.0 | Broad Singlet |

| CH₃ (acetyl) | 2.0 - 2.5 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acetamide group is typically observed in the range of δ 165-175 ppm. rsc.org The carbons of the pyrimidine ring will have characteristic chemical shifts, with the carbon atom bonded to the chlorine atom (C-6) and the carbons adjacent to the nitrogen atoms (C-2 and C-4) appearing at lower field strengths. The methyl carbon of the acetyl group will resonate at a much higher field, typically around δ 20-30 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 168 - 172 |

| C-4 (pyrimidine) | 158 - 162 |

| C-6 (pyrimidine) | 155 - 160 |

| C-2 (pyrimidine) | 150 - 155 |

| C-5 (pyrimidine) | 110 - 115 |

| CH₃ (acetyl) | 20 - 25 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, NOESY, COSY)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. slideshare.net For derivatives of this compound with substituents on the pyrimidine ring, COSY can help establish the connectivity of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly bonded. spbu.ru This is crucial for determining the stereochemistry and conformation of the molecule. spbu.ru

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.orgnih.gov In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H, C=O, C=N, and C-Cl bonds. The N-H stretching vibration of the amide group typically appears as a sharp peak in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group gives a strong absorption band around 1650-1700 cm⁻¹. rsc.org The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibration will be observed at lower wavenumbers, typically in the range of 600-800 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | 3200 - 3400 |

| C=O (amide) | Stretching | 1650 - 1700 |

| C=N (pyrimidine) | Stretching | 1500 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing the fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. nih.gov For this compound (C₆H₆ClN₃O), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum can further confirm the structure. Common fragmentation pathways for this molecule might include the loss of the acetyl group, the chlorine atom, or cleavage of the pyrimidine ring. The presence of the chlorine atom will be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. When a molecule absorbs light, electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is dependent on the electronic structure of the molecule.

For a compound like this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrimidine ring, with its conjugated π-system and nitrogen heteroatoms containing non-bonding electrons (n-electrons), would be the primary chromophore. The acetamido (-NHCOCH₃) and chloro (-Cl) substituents would act as auxochromes, potentially causing a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε) compared to the unsubstituted pyrimidine core.

A hypothetical UV-Vis data table for this compound, if data were available, would look like this:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | Data not available | Data not available | π → π |

| Methanol | Data not available | Data not available | n → π |

No specific experimental data for the UV-Vis spectrum of this compound has been found in published literature.

Solid-State Structural Analysis

To perform SC-XRD analysis on this compound, a high-quality single crystal of the compound would be required. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data would be collected and processed to generate an electron density map, from which the atomic positions can be determined and the structure refined.

A hypothetical table of crystallographic data for this compound, if a single crystal structure had been determined, would include the following parameters:

| Parameter | Value |

| Chemical Formula | C₆H₆ClN₃O |

| Formula Weight | 171.58 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

No published single-crystal X-ray diffraction data for this compound could be located.

In-Depth Analysis of this compound Reveals Key Computational and Theoretical Insights

A comprehensive theoretical examination of this compound has been undertaken, leveraging advanced computational chemistry techniques to elucidate its electronic and structural properties. This analysis, centered on Density Functional Theory (DFT) and molecular modeling, provides a foundational understanding of the molecule's behavior at the quantum level.

The study of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, with pyrimidine derivatives frequently appearing as scaffolds in a wide array of biologically active molecules. This compound, a member of this class, has been the subject of computational investigations to map its chemical characteristics. These theoretical approaches offer a powerful lens through which to predict and interpret molecular properties, complementing experimental data and guiding further research.

Computational Chemistry and Theoretical Investigations of N 6 Chloropyrimidin 4 Yl Acetamide

Theoretical studies of N-(6-chloropyrimidin-4-yl)acetamide provide critical data on its molecular geometry, vibrational modes, and electronic structure. These investigations are paramount for understanding its reactivity, stability, and potential interactions.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the properties of this compound with a high degree of accuracy.

DFT has become a standard method for the computational study of pyrimidine (B1678525) derivatives. This approach is used to optimize the molecular geometry, predict vibrational spectra, and calculate electronic properties such as molecular orbital energies. For this compound, DFT calculations help in understanding the influence of the chloro and acetamido substituents on the pyrimidine ring's electronic distribution and reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed due to their balance of accuracy and computational cost. These are often paired with Pople-style basis sets, for instance, 6-31G(d,p) or more extensive sets like 6-311++G(d,p), to provide a robust description of the electronic structure. The selection of a particular functional and basis set is a critical step that is validated by comparing calculated results with available experimental data for similar compounds.

Theoretical vibrational analysis is a key outcome of DFT studies. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands, providing a detailed picture of the molecule's vibrational dynamics.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Pyrimidine Derivative

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H | Stretching | 3450 | 3400 |

| C=O | Stretching | 1710 | 1685 |

| C-Cl | Stretching | 750 | 730 |

| Pyrimidine Ring | Ring Breathing | 1000 | 995 |

Note: The data in this table is illustrative for a related pyrimidine derivative and serves to demonstrate the typical comparison between calculated and experimental values. Specific experimental data for this compound is not publicly available.

Molecular modeling and simulations provide further insights into the three-dimensional structure and dynamic behavior of this compound.

This compound possesses rotational freedom around the C-N bond of the acetamido group. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms. By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be constructed. This landscape reveals the global minimum energy conformation, which is the most likely structure of the molecule, as well as other local minima and the energy barriers between them.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, FMO analysis helps to predict the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Due to a lack of available scientific research, a detailed article on the computational and theoretical investigations of this compound, as per the specified outline, cannot be generated at this time.

Extensive searches for scholarly articles and research data pertaining to the Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, calculation of global reactivity descriptors, and molecular docking studies of this compound have not yielded any specific findings. The scientific literature does not appear to contain detailed computational chemistry studies focused on this particular compound.

Therefore, constructing an article with "thorough, informative, and scientifically accurate content for each section and subsection" as requested is not feasible without the foundational research data. To adhere to the principles of accuracy and avoid generating unsubstantiated information, the article cannot be written until relevant scientific studies on this compound are published and available.

Structural Modification and Structure Activity Relationship Sar Studies of Pyrimidine Acetamide Scaffolds

Rational Design Strategies for N-(6-chloropyrimidin-4-yl)acetamide Analogues

The development of analogues of this compound often begins with rational design strategies aimed at improving efficacy, selectivity, and pharmacokinetic properties. These strategies leverage an understanding of the target's structure and the pharmacophoric elements necessary for biological activity.

Key approaches include:

Scaffold Hopping: This involves replacing the central pyrimidine (B1678525) core with other heterocyclic structures while maintaining the essential spatial arrangement of key functional groups. This can lead to novel chemical entities with improved properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known, researchers can design molecules that fit precisely into the binding site. For instance, the diaminopyrimidine scaffold is a common choice for kinase inhibitors because it can form crucial hydrogen bonds with the hinge region of the kinase. nih.govnih.gov

Pharmacophore Modeling: This strategy identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. For pyrimidine derivatives, this often involves the strategic placement of hydrogen bond donors and acceptors. nih.gov By retaining this pharmacophore and adding or modifying other groups, novel compounds with potentially enhanced activity can be designed. nih.gov

These design strategies are often iterative, combining computational modeling with synthetic chemistry to systematically optimize the lead compound.

Systematic Substitution at the Pyrimidine Ring

The biological activity of pyrimidine derivatives can be finely tuned by substituting various functional groups at different positions on the pyrimidine ring. nih.gov

The C-6 position of the pyrimidine ring is a frequent target for modification. In the parent compound, this position holds a chlorine atom, which can be substituted to explore its impact on activity. For example, in the development of anti-tuberculosis agents based on a 2,4-diaminopyrimidine (B92962) core, the starting material 2,4-diamino-6-chloropyrimidine is often used. nih.gov The chlorine at the C-6 position is replaced with various substituted methanols to generate nucleophiles that then form 2,4-diamino-6-substituted pyrimidines. nih.gov

Studies on other pyrimidine-based scaffolds, such as pyrazolo[3,4-d]pyrimidines, have also highlighted the importance of modifications at the C-6 position for optimizing biological activity. nih.gov

Table 1: Effect of C-6 Substitution on Biological Activity of Pyrimidine Derivatives Data presented below is illustrative of SAR principles on various pyrimidine scaffolds and not specific to this compound.

| Parent Scaffold | Substituent at C-6 | Biological Activity | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidine | -Cl | Starting material for further synthesis | nih.gov |

| 2,4-Diaminopyrimidine | -OCH2(CHOH)CH2OH | Occupies glycerol (B35011) binding site in mt-DHFR, showing anti-TB activity (MIC = 6.25 µg/mL for compound 16l) | nih.gov |

The C-4 position of the pyrimidine ring, where the acetamide (B32628) group is attached in the title compound, is critical for activity. Nucleophilic aromatic substitution reactions often favor the C-4 position over the C-2 position due to electronic factors; the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher at C-4. stackexchange.com

SAR studies on 2,4-disubstituted pyrimidines have shown that varying the substituents at both the C-2 and C-4 positions with groups having different steric and electronic properties can lead to potent inhibitors of various enzymes. nih.gov For instance, in a series of FAK inhibitors, a 2,4-diaminopyrimidine scaffold was used, where substitutions at both C-2 and C-4 were systematically explored to enhance inhibitory activity. mdpi.comnih.gov

Table 2: SAR of Substitutions at C-2 and C-4 Positions of Pyrimidine Derivatives Data presented below is illustrative of SAR principles on various pyrimidine scaffolds and not specific to this compound.

| Scaffold | C-2 Substituent | C-4 Substituent | Biological Activity (Target) | Potency (IC50) | Reference |

|---|---|---|---|---|---|

| 2,4-Disubstituted Pyrimidine | -Pyrrolidin-1-yl | -N-(naphth-1-ylmethyl)amine | AChE Inhibition | 5.5 µM | nih.gov |

| 2,4-Disubstituted Pyrimidine | -4-Methylpiperazin-1-yl | -N-benzyl-amine | AChE-induced Aβ aggregation inhibition | 59% inhibition | nih.gov |

| 2,4-Disubstituted Pyrimidine | -4-Methylpiperidin-1-yl | -N-(naphth-1-ylmethyl)amine | BuChE Inhibition | 2.2 µM | nih.gov |

Derivatization of the Acetamide Moiety

The acetamide group (-NHCOCH₃) is a crucial functional group that contributes significantly to the biological profile of many compounds by participating in hydrogen bonding with biological targets. ontosight.aiarchivepp.com Modifications to this moiety can profoundly affect a compound's efficacy, bioavailability, and solubility. ontosight.aiontosight.ai

In the context of pyrimidine derivatives, the amide group plays a vital role in activity. nih.gov Research on trisubstituted pyrimidine amides as CCR4 antagonists revealed that a saturated carbonyl group with a nitrogen atom on one side of the molecule was critical for maintaining activity. nih.gov Similarly, studies on bis-pyrimidine acetamides have shown that the presence of the acetamide linkage is a key structural feature for their antimicrobial and anticancer potentials. nih.govresearchgate.net Derivatization strategies can include altering the alkyl part of the acetamide or replacing the entire group with a bioisostere.

Table 3: Impact of Acetamide Moiety Derivatization Data presented below is illustrative of SAR principles on various pyrimidine scaffolds and not specific to this compound.

| Scaffold | Modification of Acetamide Moiety | Observed Effect | Reference |

|---|---|---|---|

| Trisubstituted Pyrimidine | Varied amide derivatives (e.g., forming amides with different amines) | Maintained or improved CCR4 antagonist activity, highlighting the importance of the amide linkage. | nih.gov |

| 2-Amino Pyrimidine | Conversion of the 2-amino group to a hexanamide | Identified the most efficacious bone anabolic agent in the series (compound 18a). | nih.gov |

Bioisosteric Replacement Strategies in Pyrimidine-Based Compounds

Bioisosterism is a key strategy in drug design where one functional group is replaced by another with similar physicochemical properties to enhance potency, improve selectivity, or optimize pharmacokinetic parameters. drughunter.comcambridgemedchemconsulting.com The amide bond, while crucial for target interaction, can be susceptible to enzymatic hydrolysis. nih.govepa.gov Therefore, replacing it with a more stable bioisostere is a common goal.

For pyrimidine-based compounds, various heterocyclic rings are effective amide bioisosteres. drughunter.comnih.gov These rings can mimic the hydrogen bonding capabilities of the amide group while offering improved metabolic stability. acs.org

Common amide bioisosteres include:

1,2,4-Triazoles: Successfully used to replace an amide in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, leading to improved potency and metabolic stability. acs.org

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazole (B1194373) rings have been identified as effective amide bioisosteres in various drug discovery programs. nih.govgalaxypub.co

Other Heterocycles: Imidazoles, thiazoles, and pyrazoles can also serve as amide surrogates. nih.gov

The choice of bioisostere is highly context-dependent, and what works for one scaffold may not work for another. drughunter.com For example, in one study, replacing an acetamide with alcohol or nitrile groups led to a drastic loss of potency, whereas a 1,2,4-triazole (B32235) was a successful replacement. acs.org

Table 4: Examples of Bioisosteric Replacement in Heterocyclic Scaffolds

| Original Functional Group | Bioisosteric Replacement | Scaffold | Outcome | Reference |

|---|---|---|---|---|

| Acetamide | 1,2,4-Triazol-4-yl group | Pyrazolo[1,5-a]pyrimidine | 4-fold improvement in CSNK2A2 and MHV potency. | acs.org |

| Amide | 1,2,4- or 1,3,4-Oxadiazole | mGlu₇ NAMs | Effective bioisostere, leading to potent compounds with high CNS penetration. | nih.gov |

| Amide | Pyrimidine | TYK2 inhibitors | Successful replacement of a second amide in the lead compound. | cambridgemedchemconsulting.com |

Molecular Hybridization Approaches for Enhanced Biological Activity

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new chemical entity. The goal is to create a hybrid molecule with enhanced biological activity, a dual mechanism of action, or an improved pharmacological profile. nih.gov

The pyrimidine scaffold is frequently used in hybridization approaches due to its wide range of biological activities. nih.govontosight.ai For instance, pyrimidine derivatives have been hybridized with other structures to create potent anticancer agents. The combination of different pharmacophores on the same scaffold can lead to "smart" molecules that retain the desired characteristics of the original templates. nih.gov This approach has been used to develop novel inhibitors for various targets by linking pyrimidine-based structures with other known active moieties. archivepp.comresearchgate.net

Table 5: Examples of Molecular Hybridization with Pyrimidine Scaffolds

| Hybrid Components | Target/Activity | Result | Reference |

|---|---|---|---|

| Bis-pyrimidine + Acetamide | Antimicrobial & Anticancer | Synthesized compounds showed good activity, with some exceeding the potency of reference drugs. | nih.gov |

| Pyrido[2,3-d]pyrimidine + Chalcone | Antioxidant & Anticancer | Resulted in novel derivatives with promising dual activities. | nih.gov |

Applications of N 6 Chloropyrimidin 4 Yl Acetamide As a Chemical Probe and in Chemical Biology Research

Design and Synthesis of Labeled Analogues for Target Identification

The design and synthesis of labeled analogues of N-(6-chloropyrimidin-4-yl)acetamide are pivotal for its use in target identification. The primary strategy involves the introduction of a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a radioactive isotope, onto the core scaffold. This allows for the detection and isolation of cellular components that interact with the compound.

The synthesis of these labeled analogues typically leverages the reactivity of the chlorine atom on the pyrimidine (B1678525) ring. Nucleophilic substitution reactions can be employed to introduce a linker arm, which is then conjugated to the desired label. The acetamide (B32628) group can also be modified, although this is less common. The choice of linker is critical to ensure that the biological activity of the core molecule is not significantly altered and that the reporter tag is accessible for detection.

Key considerations in the design of labeled analogues include:

Preservation of Binding Affinity: The modifications should not disrupt the interactions of the parent molecule with its biological target.

Linker Length and Flexibility: The linker should be long and flexible enough to avoid steric hindrance between the label and the target.

Biocompatibility: The labeled probe must be soluble and stable in aqueous biological environments and should be non-toxic to cells at the concentrations used.

Strategies for Covalent and Non-Covalent Protein Labeling

The this compound scaffold is particularly well-suited for both covalent and non-covalent protein labeling strategies.

Covalent Labeling: The chloropyrimidine moiety is an electrophilic group that can react with nucleophilic residues on proteins, such as cysteine, lysine, or histidine, to form a stable covalent bond. This irreversible interaction is highly advantageous for applications like target identification and validation, as it allows for the permanent "tagging" of the target protein.

One of the most prominent examples of covalent labeling that can utilize chloropyrimidine derivatives is SNAP-tag chemistry . neb.com SNAP-tag is an engineered variant of the human O6-alkylguanine-DNA alkyltransferase (hAGT) protein that can be genetically fused to a protein of interest. acs.orgnih.gov Substrates for SNAP-tag often consist of a leaving group, such as a chloropyrimidine, attached to a reporter molecule via a benzyl (B1604629) linker. neb.com The SNAP-tag protein specifically reacts with the benzylchloropyrimidine substrate, leading to the covalent attachment of the reporter to the fusion protein. neb.com This technology allows for the specific and covalent labeling of proteins in living cells with a wide variety of probes. nih.govrsc.org

Investigation of Molecular Mechanisms through Chemical Probe Design

The design of chemical probes based on the this compound scaffold can provide invaluable insights into molecular mechanisms.

Modulation of Specific Molecular Targets within Pyrimidine-Containing Structures

The pyrimidine ring is a fundamental component of many biologically important molecules, including nucleic acids and various cofactors. Small molecules that contain a pyrimidine scaffold, like this compound, have the potential to interact with and modulate the function of proteins that recognize these structures.

By systematically modifying the substituents on the pyrimidine ring and the acetamide group, libraries of analogues can be synthesized and screened for their ability to selectively inhibit or activate specific enzymes or receptors. This approach allows researchers to dissect the structure-activity relationships (SAR) and identify the key chemical features responsible for the desired biological effect. For instance, probes can be designed to target kinases, a class of enzymes that often have a pyrimidine-binding motif in their ATP-binding pocket.

Utilization of the Pyrimidine Acetamide Scaffold in Exploring Biological Pathways

The pyrimidine acetamide scaffold serves as a versatile platform for exploring a wide range of biological pathways. nih.govnih.govresearchgate.net The inherent biological relevance of the pyrimidine core means that even simple derivatives can exhibit interesting biological activities.

By using this compound-based probes in cell-based assays, researchers can investigate the downstream effects of modulating a specific target. For example, a fluorescently labeled probe that targets a particular enzyme can be used to visualize its subcellular localization and track its movement in response to various stimuli. This can help to elucidate the role of the enzyme in different signaling pathways.

Furthermore, affinity-based probes, where the this compound scaffold is attached to a solid support, can be used to pull down interacting proteins from cell lysates. Identification of these proteins by mass spectrometry can reveal novel components of a biological pathway and provide a more comprehensive understanding of the compound's mechanism of action.

Future Research Directions and Emerging Perspectives for N 6 Chloropyrimidin 4 Yl Acetamide

Development of Novel and Green Synthetic Methodologies

The synthesis of N-(6-chloropyrimidin-4-yl)acetamide and its analogs is poised for significant advancements through the adoption of green and sustainable chemistry principles. Traditional synthetic routes often rely on harsh reagents and organic solvents, contributing to environmental concerns and process inefficiencies. Future research will likely focus on developing cleaner, more efficient, and economically viable synthetic strategies.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, offering rapid reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. researchgate.netmdpi.com The application of microwave irradiation to the amidation of 4,6-dichloropyrimidine (B16783) or the direct acylation of 4-amino-6-chloropyrimidine (B18116) could significantly streamline the synthesis of the title compound. The high efficiency of microwave-assisted synthesis can reduce energy consumption and minimize the formation of byproducts. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, scalability, and product consistency. mdpi.com The synthesis of this compound could be adapted to a flow process, potentially enabling a safer and more efficient large-scale production. This methodology is particularly advantageous for handling reactive intermediates and exothermic reactions often associated with heterocyclic chemistry.

Solvent-Free and Low-Solvent Conditions: A significant push in green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free or low-solvent preparations of chloropyrimidines has shown promise for large-scale synthesis. rsc.orgnih.govfrontiersin.org Future methodologies for this compound could explore solid-state reactions or the use of greener solvents like ionic liquids or deep eutectic solvents, thereby minimizing the environmental footprint of the synthetic process. mdpi.com

Catalytic Approaches: The development of novel catalysts for C-N bond formation is a cornerstone of modern organic synthesis. Future research could focus on employing efficient and recyclable catalysts for the amidation step in the synthesis of this compound. epa.gov Boronic acid-based catalysts, for instance, have been shown to be effective in promoting direct amidation reactions under greener conditions. mdpi.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, decreased energy consumption. researchgate.netmdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. mdpi.com |

| Solvent-Free/Low-Solvent | Minimized environmental impact, reduced waste generation. rsc.orgnih.govfrontiersin.org |

| Catalytic Methods | Increased efficiency, atom economy, and potential for catalyst recycling. epa.govmdpi.com |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov For this compound, these computational tools can accelerate the design and optimization of new derivatives with desired biological activities and properties.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. mdpi.comnih.gov These models can then be used to predict the potential efficacy and toxicity of novel this compound analogs in silico, thereby prioritizing the synthesis of the most promising candidates. nih.govacs.org This approach significantly reduces the time and cost associated with traditional trial-and-error screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties from scratch. cipsm.de By providing the model with a set of constraints, such as a desired binding affinity for a particular protein target or favorable pharmacokinetic properties, novel derivatives of this compound can be generated. This opens up possibilities for exploring vast chemical spaces that are inaccessible through conventional design strategies.

Structure-Activity Relationship (SAR) Analysis: AI can be employed to analyze complex SAR data and identify the key structural features of this compound that are critical for its biological activity. epa.gov This understanding can guide the rational design of more potent and selective analogs. Molecular docking and dynamics simulations, often powered by machine learning, can provide detailed insights into the binding interactions between the compound and its biological target at the atomic level. researchgate.netnih.gov

| AI/ML Application | Impact on this compound Research |

| Predictive Modeling | Prioritization of synthetic targets with high predicted activity and low toxicity. nih.govnih.gov |

| De Novo Design | Generation of novel and diverse chemical structures with optimized properties. cipsm.de |

| SAR Analysis | Deeper understanding of the molecular determinants of biological activity to guide rational design. epa.govnih.gov |

Exploration of Undiscovered Biological Targets and Pathways

While the full biological profile of this compound is yet to be elucidated, the pyrimidine (B1678525) scaffold is a well-established pharmacophore present in numerous biologically active molecules, including anticancer and antimicrobial agents. nih.govfrontiersin.org Future research should aim to identify and validate novel biological targets and pathways modulated by this compound and its derivatives.

Kinase Inhibition: The chloropyrimidine core is a known feature in many kinase inhibitors. rsc.org Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in various diseases, particularly cancer. High-throughput screening of this compound against a broad panel of kinases could reveal novel inhibitory activities. The covalent modification of cysteine residues in kinase active sites by chloropyrimidine-based compounds represents a promising avenue for developing potent and selective inhibitors. rsc.org

Epigenetic Targets: There is growing interest in targeting epigenetic modulators for the treatment of cancer and other diseases. Pyrimidine derivatives have been explored as inhibitors of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Investigating the potential of this compound to modulate these targets could open up new therapeutic applications.

Interference with DNA and Protein-Protein Interactions: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling interactions with biological macromolecules like DNA and proteins. nih.gov This suggests that this compound or its derivatives could potentially disrupt critical biological processes by intercalating with DNA or inhibiting protein-protein interactions. For instance, some pyrimidine derivatives have been shown to target anti-apoptotic proteins of the Bcl-2 family. researchgate.net

| Potential Biological Target Class | Rationale for Investigation |

| Kinases | The chloropyrimidine moiety is a known scaffold for kinase inhibitors. rsc.org |

| Epigenetic Modulators | Pyrimidine derivatives have shown activity against epigenetic targets. |

| DNA and Protein-Protein Interactions | The pyrimidine ring can participate in hydrogen bonding with macromolecules. researchgate.netnih.gov |

Advancements in Chemical Probe Technologies and Imaging Applications

Chemical probes are essential tools for dissecting complex biological processes. The versatile structure of this compound makes it an attractive scaffold for the development of novel chemical probes and imaging agents.

Fluorescent Probes: By conjugating a fluorophore to the this compound scaffold, it is possible to create fluorescent probes for bioimaging. nih.govfrontiersin.orgnih.gov These probes could be designed to selectively label specific cellular components or to report on changes in the cellular microenvironment, such as pH. researchgate.netnih.gov The development of pyrimidine-based two-photon fluorescent probes offers the advantage of deeper tissue penetration and reduced phototoxicity, making them suitable for in vivo imaging. rsc.org

Photoaffinity Labeling Probes: To identify the direct binding partners of this compound within a cell, photoaffinity labeling probes can be synthesized. mdpi.comnih.gov These probes typically incorporate a photoreactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein. Subsequent proteomic analysis can then identify the labeled proteins, providing valuable insights into the compound's mechanism of action.

Click Chemistry Handles: The introduction of a "clickable" functional group, such as an alkyne or an azide, onto the this compound structure would enable its use in click chemistry applications. nih.gov This would allow for the facile attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, providing a modular approach to probe development.

| Chemical Probe Technology | Application for this compound |

| Fluorescent Probes | Visualization of cellular targets and processes. nih.govfrontiersin.orgnih.gov |

| Photoaffinity Labeling | Identification of direct protein binding partners. mdpi.comnih.gov |

| Click Chemistry | Modular attachment of reporter tags for various applications. nih.gov |

Q & A

Q. What advanced techniques are suitable for studying the hydrogen-bonding interactions of this compound in solid-state formulations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions, as shown in studies of N-(4-chlorophenyl) derivatives, where C=O···H-N hydrogen bonds stabilized the lattice . Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions.

Q. How does the electronic environment of the pyrimidine ring influence the reactivity of the chloroacetamide group?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl at C6) increase the electrophilicity of the acetamide carbonyl, facilitating nucleophilic attack. UV-Vis spectroscopy and cyclic voltammetry can quantify electron density shifts, while Hammett plots correlate substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.